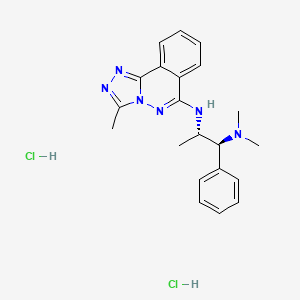
MS1943
概要
説明
MS1943は、ヒストンメチルトランスフェラーゼであるEZH2(エンスエンザ・ホモログ2)の選択的分解剤であり、同クラス初の経口バイオアベイラブル薬剤です。 特にトリプルネガティブ乳がんやその他の悪性腫瘍など、さまざまな癌細胞株においてEZH2タンパク質レベルを大幅に低下させる可能性が示されています .
科学的研究の応用
MS1943 has a wide range of scientific research applications, particularly in the fields of cancer biology and epigenetics. Some of the key applications include:
Cancer Research: This compound has shown efficacy in inhibiting the growth of multiple cancer cell lines, including triple-negative breast cancer and lymphomas
Epigenetics: As a selective degrader of EZH2, this compound is used to investigate the epigenetic regulation of gene expression.
Drug Development: this compound serves as a lead compound for developing new drugs targeting EZH2.
作用機序
MS1943は、EZH2に選択的に結合して、ユビキチン化し、それに続くプロテアソームによる分解を引き起こすことで、その効果を発揮します . この分解プロセスは、細胞内のEZH2レベルを効果的に低下させ、そのメチルトランスフェラーゼ活性を阻害し、ヒストンH3リジン27のトリメチル化(H3K27me3)を阻害します。 H3K27me3レベルの低下は、以前はEZH2によって抑制されていた遺伝子の再活性化につながります .
類似の化合物との比較
This compoundは、EZH2を選択的に分解できる点で独特であり、単にその酵素活性を阻害する他のEZH2阻害剤とは異なります。類似の化合物には、以下のようなものがあります。
This compoundは、単に活性を阻害するのではなく、EZH2を分解できるため、EZH2依存性癌を標的とするためのより包括的なアプローチを提供します .
準備方法
合成経路と反応条件
MS1943の合成には、細胞内のEZH2レベルを効果的に低下させる化合物を生成するための疎水性タグ付けアプローチが用いられます . 詳細な合成経路と反応条件は機密情報であり、公的文献には完全には開示されていません。 この化合物は、他のメチルトランスフェラーゼよりもEZH2に対して高い効力と選択性を維持するように合成されていることが知られています .
工業生産方法
This compoundの工業生産方法は、広く公表されていません。一般的に、このような化合物は、高純度と一貫性を確保するため、厳格な条件下で生産されます。 この化合物は、研究目的でさまざまな量で入手可能であり、研究のニーズを満たすのに十分な規模で生産されていることを示しています .
化学反応の分析
反応の種類
MS1943は、主にEZH2との相互作用に焦点を当てて、いくつかの種類の化学反応を起こします。 この化合物は、EZH2を選択的に分解するように設計されており、そのメチルトランスフェラーゼ活性を阻害します .
一般的な試薬と条件
This compoundによるEZH2の分解には、標的タンパク質への特異的な結合が関与し、それに続くユビキチン化とプロテアソームによる分解が起こります。 このプロセスには、通常、タンパク質分解に関与する細胞機構の存在が必要です .
生成される主要な生成物
This compoundとEZH2の反応から生成される主要な生成物は、EZH2タンパク質の分解された形です。 この分解は、細胞内のEZH2レベルを効果的に低下させ、その発がん性機能の阻害につながります .
科学研究への応用
This compoundは、特に癌生物学とエピジェネティクスの分野において、幅広い科学研究への応用があります。主な応用には、以下のようなものがあります。
癌研究: This compoundは、トリプルネガティブ乳がんやリンパ腫など、複数の癌細胞株の増殖を阻害する有効性が示されています
エピジェネティクス: EZH2の選択的分解剤であるthis compoundは、遺伝子発現のエピジェネティックな制御を調査するために使用されます。
類似化合物との比較
MS1943 is unique in its ability to selectively degrade EZH2, distinguishing it from other EZH2 inhibitors that merely inhibit its enzymatic activity. Some similar compounds include:
Tazemetostat: An EZH2 inhibitor that reduces the methyltransferase activity of EZH2 but does not degrade the protein.
MS177: Another EZH2 degrader with similar potency but different structural properties.
This compound’s ability to degrade EZH2 rather than just inhibit its activity provides a more comprehensive approach to targeting EZH2-dependent cancers .
特性
IUPAC Name |
6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQJFXBAJJKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MS1943?
A1: this compound functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, this compound facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].
Q2: How does this compound compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?
A2: Studies demonstrate that this compound exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to this compound's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].
Q3: Has this compound shown any synergistic effects when combined with other anti-cancer agents?
A3: Research suggests a strong synergistic effect when this compound is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].
Q4: Are there any specific types of lymphoma where this compound has shown particular promise?
A4: Preclinical studies indicate promising results for this compound in Burkitt's lymphoma [, ]. The combination of this compound with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, this compound in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].
Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?
A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.
Q6: What is the current state of research on this compound, and are there any ongoing clinical trials?
A6: Currently, research on this compound is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of this compound as a therapeutic agent for further investigation in clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)

